2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

Physicochemical Properties Lipophilicity ADME

Choose 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS 508189-19-3) for your next synthesis: the bromine atom delivers superior reactivity in Suzuki and Buchwald-Hartwig couplings versus chloro analogs. Documented pharmacophore in CRF1 antagonists (IC50 2.60 nM vs 5.5 nM for chloro variant). Higher LogP (2.84) enhances membrane permeability and oral bioavailability. At 98% purity, it ensures cleaner reactions and higher yields. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 508189-19-3
Cat. No. B1290198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
CAS508189-19-3
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC#N)C)Br
InChIInChI=1S/C10H10BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3
InChIKeyQTDXMYXASSOVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile CAS 508189-19-3: A Key Halogenated Building Block for Chemical Synthesis


2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS 508189-19-3) is a brominated aromatic compound classified as a phenoxyacetonitrile. It features a 4-bromo-2,6-dimethylphenol core linked to an acetonitrile moiety. Its primary utility lies in its role as a versatile synthetic intermediate, with the bromine atom serving as a critical handle for further functionalization via cross-coupling reactions . This compound is offered by multiple vendors as a high-purity (98%) solid building block for research and development, distinguished from its in-class analogs by its specific halogen substitution and resulting physicochemical properties .

Why Generic Substitution of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile with a Chloro or Methoxy Analog is Not Scientifically Equivalent


Simply substituting 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile with its chloro or methoxy analogs is not a scientifically valid practice due to fundamental differences in physicochemical properties and synthetic utility. The bromine atom confers distinct reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and significantly alters the molecule's lipophilicity (LogP) compared to the chloro analog, which impacts solubility, membrane permeability, and behavior in biological assays . Furthermore, the compound's specific structure is documented as a key pharmacophoric element in a series of potent CRF1 receptor antagonists, where the 4-bromo substitution confers superior target affinity relative to the 4-chloro variant [1].

Quantitative Evidence Guide: Data-Driven Differentiation of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (508189-19-3)


Increased Lipophilicity vs. 4-Chloro Analog for Enhanced Membrane Permeability

The 4-bromo substitution results in a higher calculated LogP compared to the 4-chloro analog, indicating greater lipophilicity. This property is critical for applications where passive membrane permeability or partitioning into non-polar environments is required. The consensus LogP for the target compound is 2.84 , while the 4-chloro analog is reported with a significantly lower logP of 0.6 [1].

Physicochemical Properties Lipophilicity ADME

Superior Potency as a Structural Component of CRF1 Receptor Antagonists Compared to Chloro and Methoxy Analogs

When incorporated as the phenoxy 'cap' in a series of CRF1 receptor antagonists, the 4-bromo-2,6-dimethylphenoxy acetonitrile derivative exhibits an IC50 of 2.60 nM, which is superior to the analogous 4-chloro (IC50 = 5.5 nM) and 4-methoxy (IC50 = 2.0 nM) variants. This establishes a clear SAR where the bromine atom provides a significant advantage over chlorine [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) CRF1 Antagonist

Higher Molecular Weight for Tuning Physicochemical Properties in Drug Design

The molecular weight of the target compound is 240.10 g/mol , which is approximately 23% greater than the 4-chloro analog (195.65 g/mol) . This difference in molecular weight, due to the heavier bromine atom, can be strategically leveraged to modulate a compound's overall physicochemical profile, such as its boiling point, density, and LogP.

Medicinal Chemistry Physicochemical Properties Molecular Weight

Validated 98% Purity (GC) Specification with COA for Reliable Procurement

The target compound is readily available with a minimum purity specification of 98% as determined by Gas Chromatography (GC), ensuring a high level of consistency and reliability for research applications . This is in contrast to the 4-chloro analog, which is offered at a lower standard purity of 95% from the same vendor class .

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile Based on Quantitative Differentiation


Synthesis of CRF1 Receptor Antagonists for Neuroscience Drug Discovery

As demonstrated by its substructure's 2.60 nM IC50 in a CRF1 binding assay, this compound is the optimal starting material for synthesizing potent CRF1 receptor antagonists [1]. Medicinal chemists should select this brominated building block over its chloro analog (IC50 = 5.5 nM) when the goal is to maximize target engagement and in vitro potency for stress-related disorders.

Lead Optimization Programs Requiring Fine-Tuning of Lipophilicity

The significantly higher LogP (2.84) of this bromo compound compared to its chloro analog (LogP = 0.6) makes it the reagent of choice for medicinal chemists aiming to increase the lipophilicity and membrane permeability of a lead series [2]. This property is critical for improving oral bioavailability or crossing the blood-brain barrier.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

The presence of the aryl bromide makes this compound a superior electrophilic partner in a wide range of cross-coupling reactions, which are essential for constructing complex molecular architectures . Its higher purity (98%) relative to the 95% chloro analog from similar vendors ensures cleaner reaction profiles and higher yields in these demanding transformations .

Development of Novel Agrochemicals and Specialty Materials

As a high-purity (98%) building block with a defined melting point (84-87°C), this compound is a reliable and well-characterized intermediate for industrial R&D . Its distinct physicochemical profile and synthetic utility provide a robust starting point for designing proprietary molecules with tailored properties for agricultural or advanced material applications.

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